molecular formula C8H9FN2O B1370968 2-Amino-3-fluoro-n-methylbenzamide CAS No. 1017789-26-2

2-Amino-3-fluoro-n-methylbenzamide

Cat. No. B1370968
Key on ui cas rn: 1017789-26-2
M. Wt: 168.17 g/mol
InChI Key: XUPIMWRWXRQZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569298B2

Procedure details

1,1′-Carbonyldiimidazole (1.946 g, 12.00 mmol) was added in one portion to 2-amino-3-fluorobenzoic acid (1.551 g, 10 mmol) in THF (25 mL) at room temperature and the resulting suspension stirred for 18 hours. A 2N solution of methylamine in THF (7.50 mL, 15.00 mmol) was added and the resulting solution stirred at room temperature for 1 hour. The mixture was evaporated and the residue dissolved in EtOAc (100 mL). The solution was washed sequentially with water (2×50 mL) and a saturated solution of NaCl (50 mL). The organic layer was dried over MgSO4 and then evaporated. The residue was dissolved in EtOAc (100 mL) and the mixture washed sequentially with a 2M solution of NaOH (50 mL), water (50 mL), and then with a saturated solution of NaCl (50 mL). The organic layer was dried over MgSO4 and then evaporated to afford 2-amino-3-fluoro-N-methylbenzamide (1.349 g, 80% yield); 1H NMR spectrum: (300 MHz, CDCl3) δ 2.91 (3H, d), 5.52 (2H, s), 5.97 (1H, s), 6.49 (1H, td), 6.93-7.04 (2H, m); Mass spectrum: m/z (ESI+) (M+H)+ =169.34.
Quantity
1.946 g
Type
reactant
Reaction Step One
Quantity
1.551 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](N1C=CN=C1)([N:3]1C=CN=C1)=O.[NH2:13][C:14]1[C:22]([F:23])=[CH:21][CH:20]=[CH:19][C:15]=1[C:16](O)=[O:17].CN>C1COCC1>[NH2:13][C:14]1[C:22]([F:23])=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]([NH:3][CH3:1])=[O:17]

Inputs

Step One
Name
Quantity
1.946 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1.551 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1F
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
The solution was washed sequentially with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
the mixture washed sequentially with a 2M solution of NaOH (50 mL), water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 1.349 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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